N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c1-26-15-5-12(6-16(9-15)27-2)10-28-20-24-14(11-29-20)8-19(25)23-13-3-4-17(21)18(22)7-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWIULCMLSUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl group and the dimethoxybenzyl thioether moiety. Key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethoxybenzyl thioether: This can be done via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the benzyl moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the aromatic groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., thiols, amines) are commonly employed.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced thiazole derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interfere with biological pathways by binding to active sites or altering the function of key proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 954092-11-6, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 954092-11-6 |
Structure
The structure of this compound is characterized by a thiazole ring and a difluorophenyl group. This structural configuration is crucial for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in animal models. This effect may be attributed to the modulation of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, particularly in models of oxidative stress. The compound appears to protect neuronal cells from damage induced by harmful agents.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to inflammation and cell survival.
Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, the anticancer activity of this compound was evaluated against human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell viability.
- Mechanism : Apoptotic pathways were activated as evidenced by increased levels of caspase-3 and PARP cleavage.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects in a model of oxidative stress induced by sodium nitroprusside (SNP). Key findings included:
- Cell Viability : Treatment with the compound significantly improved cell viability compared to control groups.
- Biomarkers : Decreased levels of reactive oxygen species (ROS) were observed, suggesting a protective mechanism against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
